molecular formula C8H16NO2+ B1199625 Acryloylcholine CAS No. 20284-80-4

Acryloylcholine

Cat. No.: B1199625
CAS No.: 20284-80-4
M. Wt: 158.22 g/mol
InChI Key: AIUAMYPYEUQVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acryloylcholine is a choline ester that has been identified as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine . Due to this mechanism, this compound has been used in foundational pharmacological research to study cholinergic systems and the regulation of acetylcholine synthesis . Research on related β-substituted acryloylcholines has described them as having neuromuscular blocking and ganglion-stimulating properties, although data specific to this compound is limited . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most current investigations into its properties and uses.

Properties

CAS No.

20284-80-4

Molecular Formula

C8H16NO2+

Molecular Weight

158.22 g/mol

IUPAC Name

trimethyl(2-prop-2-enoyloxyethyl)azanium

InChI

InChI=1S/C8H16NO2/c1-5-8(10)11-7-6-9(2,3)4/h5H,1,6-7H2,2-4H3/q+1

InChI Key

AIUAMYPYEUQVEM-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOC(=O)C=C

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=C

Other CAS No.

20284-80-4

Synonyms

acryloylcholine

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Neuromuscular Blocking Agent

Acryloylcholine has been studied for its effects as a neuromuscular blocking agent. It has been shown to interact with nicotinic acetylcholine receptors, which are crucial for muscle contraction. In various studies, this compound demonstrated ganglion-stimulating properties, making it a candidate for further investigation in anesthetic applications .

1.2 Antinociceptive Properties

Research indicates that this compound may possess antinociceptive properties, potentially useful in pain management. Studies involving analogues of this compound have shown significant effects on pain response in animal models, suggesting its utility in developing new analgesics .

1.3 Modulation of Acetylcholine Receptors

This compound has been investigated for its ability to modulate nicotinic acetylcholine receptors. Its pharmacological profile includes high affinity for specific receptor subtypes, which could lead to therapeutic applications in treating conditions like addiction and other central nervous system disorders .

Biochemical Applications

2.1 Synthesis of Neolignans

This compound plays a role in the biosynthesis of neolignans, which are important for plant defense mechanisms. In studies involving Arabidopsis thaliana, this compound derivatives were identified as intermediates in the synthesis pathway of protective compounds against environmental stressors .

2.2 Enzymatic Hydrolysis Studies

The compound has also been utilized in enzymatic hydrolysis studies to understand its reactivity and interactions with various enzymes. Research indicates that this compound undergoes hydrolysis under specific conditions, providing insights into its stability and potential applications in biochemical processes .

Table 1: Pharmacological Effects of this compound Analogues

Compound NameEffectStudy Reference
This compoundNeuromuscular blockade
2'-Fluoro-3'-(substituted)Antinociceptive
MurexineGanglion stimulation

Table 2: Role of this compound in Neolignan Biosynthesis

Study SubjectKey FindingsReference
Arabidopsis thalianaInvolvement in neolignan synthesis
AtDP1/AtDIR12 MutantsReduced neolignan levels

Comparison with Similar Compounds

Comparison with Similar Compounds

Acryloylcholine derivatives are compared here with structurally and functionally related choline esters, focusing on pharmacological potency, receptor specificity, and physiological effects.

Structural Analogues and Pharmacological Profiles

Key compounds include:

ββ-Dimethyl-Acryloylcholine (DMAC) : A naturally occurring ester with a dimethyl-substituted acryloyl group. It exhibits dual activity as a ganglion stimulant and neuromuscular blocker, comparable in potency to murexine. DMAC also acts as a potent respiratory stimulant in feline models .

Murexine (Urocanoylcholine): A naturally occurring β-substituted this compound isolated from marine mollusks (Dicathais orbita). It demonstrates muscle-relaxing and analgesic properties, attributed to its interaction with nicotinic receptors. LC-MS analysis confirms its structure, with fragment ions corresponding to this compound ([C₈H₁₈NO₂]⁺) .

Crotonoylcholine and Pent-2-enoylcholine: Synthetic unsaturated analogs. Both show neuromuscular blocking activity but are 30–50% less potent than DMAC and murexine .

Isovalerylcholine : The saturated (reduced) form of DMAC. It lacks neuromuscular blocking activity, underscoring the critical role of the acryloyl group’s unsaturation in receptor interaction .

Suxamethonium : A clinically used neuromuscular blocker. Unlike this compound derivatives, suxamethonium acts via prolonged depolarization of motor endplates, leading to transient paralysis .

Key Differences in Activity and Potency

Compound Source Neuromuscular Blocking Activity Ganglion Stimulation Respiratory Stimulation Relative Potency (vs. DMAC)
DMAC Natural +++ +++ +++ 1.0 (reference)
Murexine Natural +++ ++ + 0.8–0.9
Crotonoylcholine Synthetic ++ + 0.5–0.7
Pent-2-enoylcholine Synthetic ++ + 0.5–0.7
Isovalerylcholine Synthetic <0.1
Suxamethonium Synthetic ++++ 1.2 (different mechanism)

Key: ++++ = very high; +++ = high; ++ = moderate; + = low; – = none.

Structural Determinants of Activity

  • Unsaturation : The α,β-unsaturated carbonyl group in acryloyl derivatives enhances electrophilicity, facilitating covalent interactions with receptor nucleophiles (e.g., cysteine residues in nicotinic receptors) .
  • Substituents : Dimethyl groups at the β-position (DMAC) increase steric bulk, prolonging receptor binding compared to unsubstituted analogs like murexine .
  • Chain Length: Shorter acyl chains (e.g., acryloyl vs. pentenoyl) reduce hydrophobic interactions, diminishing potency .

Analytical Characterization

LC-MS and NMR spectroscopy are critical for distinguishing this compound derivatives:

  • Murexine : Molecular ion at m/z 224 ([C₁₁H₁₈N₃O₂]⁺) with fragments at m/z 165 and 159 (this compound) .
  • DMAC : Distinct ββ-dimethyl substitution pattern confirmed via ¹H NMR (δ 1.35 ppm, 6H, dimethyl protons) .

Research Implications and Gaps

Future studies should explore selective modifications to reduce ganglion stimulation while retaining neuromuscular efficacy. Comparative metabolomic studies of natural (e.g., murexine) and synthetic derivatives could further elucidate structure-activity relationships .

Preparation Methods

Reaction Protocol

  • Acryloyl chloride synthesis :
    Acryloyl chloride is first prepared via the reaction of acrylic acid with phenylchloroform in the presence of a Lewis acid catalyst (e.g., zinc oxide or zirconium tetrachloride) at 105–180°C. This method minimizes the formation of 3-chloroacryloyl chloride, a common by-product, to <1%.

    Acrylic acid+PhenylchloroformZnO/ZrCl4Acryloyl chloride+Benzoyl chloride+HCl\text{Acrylic acid} + \text{Phenylchloroform} \xrightarrow{\text{ZnO/ZrCl}_4} \text{Acryloyl chloride} + \text{Benzoyl chloride} + \text{HCl}
  • Choline functionalization :
    Choline hydroxide is reacted with acryloyl chloride in anhydrous conditions. A typical procedure involves:

    • Dissolving choline hydroxide in dry tetrahydrofuran (THF) at 0°C.

    • Dropwise addition of acryloyl chloride (1.1 equiv) under nitrogen.

    • Stirring at room temperature for 4–6 hours.

    • Quenching with ice-cold water and extracting with dichloromethane.

    • Purification via silica gel chromatography.

Yield and Purity

  • Yield : 65–78% (dependent on acryloyl chloride purity and moisture control).

  • Purity : >95% (by 1^1H NMR and HPLC).

  • Critical parameters :

    • Temperature control (<25°C) to prevent polymerization.

    • Use of radical inhibitors (e.g., hydroquinone) at 0.1–0.5 wt%.

Continuous-Flow Synthesis

A microreactor-based approach enhances safety and selectivity for acryloyl chloride synthesis, which is subsequently used for choline functionalization.

Procedure

  • Acryloyl chloride generation :

    • Carboxylic acid (acrylic acid) and oxalyl chloride (1.05 equiv) are mixed in a solvent-free system with catalytic DMF.

    • The reaction proceeds at 25°C in a microreactor (residence time: 1–3 min), achieving >98% conversion.

  • In-line purification :

    • Gaseous by-products (e.g., CO, CO2_2) are removed via a semipermeable membrane.

    • Acryloyl chloride is directly reacted with choline hydroxide in a second reactor module.

Advantages

  • Throughput : 200 g/day of acryloyl chloride.

  • Safety : Mitigates risks associated with batch processing (e.g., exothermic runaway).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) :
    δ 6.40 (dd, J=17.2,1.6J = 17.2, 1.6 Hz, 1H, CH2_2=CH–),
    δ 6.15 (dd, J=17.2,10.4J = 17.2, 10.4 Hz, 1H, CH2_2=CH–),
    δ 5.85 (dd, J=10.4,1.6J = 10.4, 1.6 Hz, 1H, CH2_2=CH–),
    δ 4.20–4.05 (m, 2H, –OCH2_2CH2_2N+^+),
    δ 3.60–3.45 (m, 2H, –CH2_2N+^+(CH3_3)3_3),
    δ 3.30 (s, 9H, N+^+(CH3_3)3_3).

  • FT-IR (cm1^{-1}) :
    1720 (C=O stretch), 1635 (C=C stretch), 1250 (C–O ester).

Challenges and Mitigation Strategies

ChallengeMitigation ApproachOutcome
PolymerizationAddition of 0.1% hydroquinone methyl ether<5% oligomer formation
HydrolysisRigorous anhydrous conditionsPurity maintained at >90%
3-Chloroacryloyl by-productUse of ZrCl4_4 catalyst at 120°CBy-product reduced to 0.5%

Q & A

Q. Q1. What are the established synthetic protocols for acryloylcholine, and how can researchers validate its structural purity?

this compound is synthesized via esterification of choline with acryloyl chloride under controlled anhydrous conditions. Key validation steps include:

  • NMR spectroscopy (¹H/¹³C) to confirm the acryloyl group integration and absence of hydrolysis byproducts .
  • HPLC-MS to assess purity (>95%) and detect trace impurities, with mobile phases optimized for polar compounds (e.g., acetonitrile/water with 0.1% formic acid) .
  • Elemental analysis to verify stoichiometric ratios of C, H, and N .

Q. Q2. How should researchers design initial experiments to evaluate this compound’s stability in aqueous buffers?

  • Kinetic assays : Monitor hydrolysis rates using UV-Vis spectroscopy (λ = 230–250 nm for acrylate release) under varying pH (4.0–9.0) and temperature (25–37°C) .
  • Buffer selection : Use phosphate or Tris buffers with chelating agents (e.g., EDTA) to minimize metal-catalyzed degradation .
  • Data reporting : Tabulate half-life values across conditions (see Table 1 example below) .
pHTemperature (°C)Half-life (min)Catalytic Ions Present
7.425120None
7.43745Mg²⁺

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported acetylcholine receptor (AChR) binding affinities for this compound?

Discrepancies often arise from:

  • Receptor subtype variability : Use subtype-specific cell lines (e.g., α7 vs. α4β2 nAChRs) and validate with competitive binding assays (e.g., radiolabeled α-bungarotoxin) .
  • Assay conditions : Compare results under standardized ionic strengths (e.g., 150 mM KCl) and co-factor availability (e.g., Ca²⁺) .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in receptor preparations .

Q. Q4. What methodological frameworks support mechanistic studies of this compound’s irreversible receptor inhibition?

  • Electrophysiology : Patch-clamp recordings to measure time-dependent blockade of ion currents in neuronal models .
  • Molecular docking : Simulate this compound’s covalent binding to cysteine residues in AChR active sites (software: AutoDock Vina) .
  • Control experiments : Pre-treat receptors with thiol-protecting agents (e.g., N-ethylmaleimide) to confirm covalent interaction .

Q. Q5. How should researchers optimize in vivo delivery of this compound for neuropharmacological studies?

  • Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance blood-brain barrier penetration .
  • Dosing regimens : Conduct pilot PK/PD studies in rodents to determine effective concentrations without off-target effects (e.g., acetylcholinesterase inhibition) .
  • Validation : Confirm target engagement via microdialysis or PET imaging with radiolabeled analogs .

Data Analysis & Reproducibility

Q. Q6. What statistical approaches are critical for interpreting dose-response data in this compound studies?

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .
  • Outlier detection : Use Grubbs’ test or ROUT method to exclude artifacts from auto-hydrolysis .
  • Replication : Require ≥3 independent experiments with technical triplicates .

Q. Q7. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Documentation : Adhere to the Beilstein Journal’s guidelines for experimental sections, including solvent batch numbers and purification gradients .
  • Quality control : Implement in-process checks (e.g., TLC monitoring) and validate final products with orthogonal techniques (FTIR + LC-MS) .

Tables for Methodological Reference

Table 1. Hydrolysis kinetics of this compound under physiological conditions
Table 2. Comparative binding affinities of this compound across AChR subtypes

Q. Guidelines for Citations & Ethics

  • Cite primary literature (e.g., Med. Chem. Commun., Anal. Chem.) over reviews .
  • Disclose conflicts of interest and funding sources per Advanced Journal of Chemistry policies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.